molecular formula C12H12O2 B14505869 1-Naphthalenecarboxylic acid, 1,4-dihydro-1-methyl- CAS No. 63171-65-3

1-Naphthalenecarboxylic acid, 1,4-dihydro-1-methyl-

Cat. No.: B14505869
CAS No.: 63171-65-3
M. Wt: 188.22 g/mol
InChI Key: CFNNOSFPHPDLRI-UHFFFAOYSA-N
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Description

1-Naphthalenecarboxylic acid, 1,4-dihydro-1-methyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group attached to the naphthalene ring, along with a methyl group and a hydrogenated ring structure. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenecarboxylic acid, 1,4-dihydro-1-methyl- can be synthesized through various methods. One common method involves the Birch reduction of 1-naphthoic acid. In this process, 1-naphthoic acid is reduced using sodium or lithium in liquid ammonia, resulting in the formation of 1,4-dihydro-1-naphthalenecarboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Birch reduction processes, where the reaction conditions are optimized for high yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenecarboxylic acid, 1,4-dihydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoic acid derivatives.

    Reduction: Further reduction can lead to the formation of fully hydrogenated naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium or lithium in liquid ammonia is used for Birch reduction.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthoic acid derivatives.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

1-Naphthalenecarboxylic acid, 1,4-dihydro-1-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxylic acid, 1,4-dihydro-1-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic acid: Similar structure but lacks the hydrogenated ring and methyl group.

    2-Naphthoic acid: Similar structure but with the carboxylic acid group at a different position.

    1,4-Dihydro-1-naphthalenecarboxylic acid: Similar structure but without the methyl group.

Uniqueness

1-Naphthalenecarboxylic acid, 1,4-dihydro-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

63171-65-3

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-methyl-4H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H12O2/c1-12(11(13)14)8-4-6-9-5-2-3-7-10(9)12/h2-5,7-8H,6H2,1H3,(H,13,14)

InChI Key

CFNNOSFPHPDLRI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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